Isoquinoline-5-sulfonamide
Overview
Description
Isoquinoline-5-sulfonamide is a chemical compound that belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly as a protein kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-5-sulfonamide typically involves the sulfonation of isoquinoline. One common method includes reacting isoquinoline with chlorosulfonic acid to produce isoquinoline-5-sulfonic acid, which is then converted to this compound through a reaction with ammonia or an amine .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be optimized by using thionyl chloride and N,N-dimethylformamide to convert isoquinoline-5-sulfonic acid to isoquinoline-5-sulfonyl chloride, followed by reaction with an appropriate amine . This method improves production safety, reduces environmental pollution, and enhances product purity.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly employed under basic conditions.
Major Products:
Oxidation: Isoquinoline-5-sulfonic acid.
Reduction: Isoquinoline-5-amine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Isoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying protein kinases and their role in cellular processes.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in cancer and cardiovascular diseases
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Isoquinoline-5-sulfonamide exerts its effects primarily by inhibiting protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and apoptosis . The compound targets multiple kinases, including cAMP-dependent protein kinase and glycogen synthase kinase-3 beta .
Comparison with Similar Compounds
Naphthalene-1-sulfonamide: Another sulfonamide derivative with similar kinase inhibitory properties.
Quinoline-5-sulfonamide: Shares structural similarities but differs in its biological activity.
Indole-5-sulfonamide: Known for its antimicrobial properties.
Uniqueness: Isoquinoline-5-sulfonamide is unique due to its specific inhibition of a variety of protein kinases, making it a valuable tool in both research and therapeutic applications. Its ability to target multiple kinases distinguishes it from other sulfonamide derivatives .
Biological Activity
Isoquinoline-5-sulfonamide is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the significant findings regarding its biological activity, focusing on its antibacterial properties, potential as an anticancer agent, and effects on enzyme inhibition.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives, particularly against fluoroquinolone-resistant strains of Escherichia coli. In a screening of 352 compounds, this compound was identified as having a minimum inhibitory concentration (MIC) of 6.25 µM, making it the most potent compound in the study against this pathogen . The structure-activity relationship (SAR) analysis revealed that modifications in the linker and substitution patterns significantly influenced antibacterial efficacy. For example, altering the six-atom linker between the isoquinoline and phenyl ring was found to impact activity dramatically .
Summary of Antibacterial Findings
Compound | MIC (µM) | Target Bacteria |
---|---|---|
This compound | 6.25 | E. coli |
This compound (modified) | 12.5 | K. pneumoniae |
Anticancer Potential
This compound has also been investigated for its potential as an anticancer agent. Structure-based drug design studies have identified it as a potent inhibitor of protein kinase B (PKB), which plays a crucial role in cell survival and proliferation pathways. In vitro assays demonstrated that these compounds could inhibit GSK3beta phosphorylation, suggesting their role in modulating cancer cell signaling pathways .
Case Study: PKB Inhibition
In a study assessing the anticancer properties of this compound derivatives, several compounds exhibited significant inhibition of PKB activity in cellular assays. The most promising candidates were shown to effectively reduce cell viability in various cancer cell lines, indicating their potential for further development as therapeutic agents .
Enzyme Inhibition
Isoquinoline-5-sulfonamides have been reported to exhibit inhibitory effects on several enzymes relevant to neurodegenerative diseases. For instance, certain derivatives have shown competitive inhibition against monoamine oxidases (MAOs) and cholinesterases (ChEs), which are critical targets in Alzheimer's disease treatment . Kinetic studies indicated that some isoquinoline derivatives had IC50 values as low as 0.47 µM for MAO-B and 0.58 µM for butyrylcholinesterase (BChE) .
Summary of Enzyme Inhibition Findings
Enzyme | Compound | IC50 (µM) |
---|---|---|
MAO-A | Isoquinoline derivative | 0.59 |
MAO-B | Isoquinoline derivative | 0.47 |
BChE | Isoquinoline derivative | 0.58 |
AChE | Isoquinoline derivative | 1.10 |
The mechanism underlying the biological activity of isoquinoline-5-sulfonamides appears to be multifaceted:
- Antibacterial Mechanism : The compound acts by allosterically inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.
- Anticancer Mechanism : Its ability to inhibit PKB suggests a pathway through which it can induce apoptosis in cancer cells.
- Enzyme Interaction : Molecular docking studies have revealed critical interactions between isoquinoline derivatives and target enzymes, highlighting hydrogen bonding and π-π interactions as key factors in their inhibitory activity .
Properties
IUPAC Name |
isoquinoline-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWZEKPARJYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431563 | |
Record name | Isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109547-31-1 | |
Record name | Isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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